molecular formula C14H16O B14882558 1-m-Tolylethynyl-cyclopentanol

1-m-Tolylethynyl-cyclopentanol

Cat. No.: B14882558
M. Wt: 200.28 g/mol
InChI Key: FBJCDTYKTQZLPK-UHFFFAOYSA-N
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Description

1-m-Tolylethynyl-cyclopentanol is an organic compound with the molecular formula C14H16O It is a derivative of cyclopentanol, where the cyclopentanol ring is substituted with a tolylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-m-Tolylethynyl-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with a tolylethynyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol is replaced by the tolylethynyl group.

Another method involves the use of a palladium-catalyzed coupling reaction between cyclopentanol and a tolylethynyl halide. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-m-Tolylethynyl-cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

1-m-Tolylethynyl-cyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-m-Tolylethynyl-cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The parent compound, which lacks the tolylethynyl group.

    Tolylethynyl derivatives: Compounds with similar structural features but different substituents on the cyclopentanol ring.

Uniqueness

1-m-Tolylethynyl-cyclopentanol is unique due to the presence of the tolylethynyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C14H16O/c1-12-5-4-6-13(11-12)7-10-14(15)8-2-3-9-14/h4-6,11,15H,2-3,8-9H2,1H3

InChI Key

FBJCDTYKTQZLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC2)O

Origin of Product

United States

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